molecular formula C3H3ClO2 B167805 cis-3-Chloroacrylic acid CAS No. 1609-93-4

cis-3-Chloroacrylic acid

Cat. No. B167805
CAS RN: 1609-93-4
M. Wt: 106.51 g/mol
InChI Key: MHMUCYJKZUZMNJ-UPHRSURJSA-N
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Description

Cis-3-Chloroacrylic acid is a chemical compound with the linear formula ClCH=CHCO2H . It has a molecular weight of 106.51 .


Synthesis Analysis

Cis-3-Chloroacrylic acid can be synthesized by the reaction of acetyl chloride with acetic acid in the presence of a catalyst.


Molecular Structure Analysis

The molecular structure of cis-3-Chloroacrylic acid has been studied using X-ray crystallography . The structure reveals the location of four known catalytic residues (Pro-1, Arg-70, Arg-73, and Glu-114) and two previously unknown, potential catalytic residues (His-28 and Tyr-103’) .


Chemical Reactions Analysis

The kinetic mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been examined using stopped-flow and chemical-quench techniques . The reaction follows a minimal three-step model involving substrate binding, chemistry, and product release .


Physical And Chemical Properties Analysis

Cis-3-Chloroacrylic acid is a beige powder with a pungent odor . It has a melting point of 57.0-64.0°C . The assay (Aqueous acid-base Titration) is ≥98.0 to ≤102.0% and the assay (Silylated GC) is ≥98.0% .

Scientific Research Applications

Reaction Mechanism and Catalysis

The reaction mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been a subject of extensive research. Studies using density functional theory have provided insights into the enzyme's catalytic mechanism, particularly its role in hydrolytic dehalogenation, producing malonate semialdehyde and HCl (Sevastik, Whitman, & Himo, 2009). Kinetic and mechanistic characterizations of cis-CaaD have been conducted, revealing its substrate specificity and catalytic efficiencies, providing a deeper understanding of its enzymatic action (Poelarends et al., 2004).

Enzymatic Processing and Inactivation

Research has shown that cis-CaaD processes various substrates, including an allene (2,3-butadienoate), leading to different products depending on the substrate. Interestingly, the enzyme was found to undergo inactivation in certain conditions, suggesting a mechanism involving covalent catalysis (Schroeder et al., 2012). Further studies on cis-CaaD homologues have provided insights into its evolutionary relationship and functional link to other tautomerase superfamily enzymes, expanding our understanding of its enzymatic versatility (Baas et al., 2011).

Kinetic and Structural Analysis

The kinetic mechanism of cis-CaaD has been explored through various techniques, including stopped-flow and chemical-quench experiments. These studies have helped in understanding the stepwise nature of the enzyme’s action and the roles of specific residues in the active site (Robertson et al., 2009). Detailed mutational analyses of active site residues have further clarified their contributions to the enzyme's specificity and catalytic process, shedding light on the structural and functional aspects of cis-CaaD (Schroeder et al., 2013).

Implications for Bacterial Metabolism

cis-3-Chloroacrylic acid dehalogenases play a significant role in the bacterial metabolism of chlorinated compounds. Strains capable of utilizing cis- and trans-3-chloroacrylic acid as carbon sources have been identified, with the hydratase activities of these enzymes being crucial for this metabolic pathway (Hartmans et al., 1991).

Environmental and Agricultural Relevance

cis-3-Chloroacrylic acid dehalogenases are involved in the degradation of chlorinated compounds used in agriculture, such as the nematocide 1,3-dichloropropene. Understanding the enzymatic mechanisms of these dehalogenases has implications for environmental bioremediation and the management of agricultural chemicals (de Jong et al., 2004).

Safety And Hazards

Cis-3-Chloroacrylic acid causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact, immediate medical attention is required .

Future Directions

The bacterial degradation pathways for the nematocide 1,3-dichloropropene rely on hydrolytic dehalogenation reactions catalyzed by cis- and trans-3-chloroacrylic acid dehalogenases (cis-CaaD and CaaD, respectively) . This suggests potential future directions for research into the environmental impact and bioremediation applications of cis-3-Chloroacrylic acid .

properties

IUPAC Name

(Z)-3-chloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUCYJKZUZMNJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Cl)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030858
Record name (Z)-3-Chloroacrylic acid
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Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Chloroacrylic acid

CAS RN

1609-93-4, 2345-61-1
Record name (2Z)-3-Chloro-2-propenoic acid
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Record name cis-3-Chloropropenoic acid
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Record name Acrylic acid, trans-
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Record name cis-3-Chloroacrylic acid
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Record name (Z)-3-Chloroacrylic acid
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Record name cis-3-chloroacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
R Sevastik, CP Whitman, F Himo - Biochemistry, 2009 - ACS Publications
… We devised a small model consisting of the cis-3-chloroacrylic acid substrate and two water molecules to study the uncatalyzed reaction. The optimized stationary points are shown in …
Number of citations: 14 pubs.acs.org
GJ Poelarends, H Serrano, WH Johnson… - Biochemistry, 2004 - ACS Publications
… -3-chloroacrylic acid dehalogenases and cis-3-chloroacrylic acid dehalogenases. Recently, … 170 and the gene encoding the cis-3-chloroacrylic acid dehalogenase (cis-CaaD) from the 3…
Number of citations: 25 pubs.acs.org
GJ Poelarends, H Serrano, MD Person… - Biochemistry, 2004 - ACS Publications
The gene encoding the cis-3-chloroacrylic acid dehalogenase (cis-CaaD) from coryneform bacterium strain FG41 has been cloned and overexpressed, and the enzyme has been …
Number of citations: 50 pubs.acs.org
GJ Poelarends, H Serrano, MD Person… - Biochemistry, 2008 - ACS Publications
… Sequence analysis links Cg10062 to the cis-3-chloroacrylic acid dehalogenase (cis-CaaD) family, one of the five known families of the tautomerase superfamily. The characterized …
Number of citations: 23 pubs.acs.org
GK Schroeder, WH Johnson Jr… - Journal of the …, 2012 - ACS Publications
cis-3-Chloroacrylic acid dehalogenase (cis-CaaD) catalyzes the hydrolytic dehalogenation of cis-3-haloacrylates to yield malonate semialdehyde. The enzyme processes other …
Number of citations: 17 pubs.acs.org
JET van Hylckama Vlieg, DB Janssen - Biodegradation, 1991 - Springer
… The cis-3-chloroacrylic acid dehalogenase consisted of two polypeptide chains of a molecular weight 16.2 kDa. Trans-3-chloroacrylic acid dehalogenase was a protein with subunits of …
Number of citations: 62 link.springer.com
RM de Jong, P Bazzacco, GJ Poelarends… - Journal of Biological …, 2007 - ASBMB
The bacterial degradation pathways for the nematocide 1,3-dichloropropene rely on hydrolytic dehalogenation reactions catalyzed by cis- and trans-3-chloroacrylic acid dehalogenases …
Number of citations: 37 www.jbc.org
BA Robertson, GK Schroeder, Z Jin, KA Johnson… - Biochemistry, 2009 - ACS Publications
… The kinetic mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has now been examined using stopped-flow and chemical-quench techniques. Stopped-flow analysis of the …
Number of citations: 11 pubs.acs.org
Y Guo, H Serrano, WH Johnson Jr, S Ernst… - Bioorganic …, 2011 - Elsevier
… Stock solutions (50 mM) of cis-3-chloroacrylic acid were made up in 100 mM Na 2 HPO 4 buffer, and the pH was adjusted to 7.3. Stock solutions (10 mM) of the inhibitor were made up …
Number of citations: 7 www.sciencedirect.com
JA LeVieux, BJ Baas, TS Kaoud, R Davidson… - Archives of biochemistry …, 2017 - Elsevier
A Pseudomonas sp. UW4 protein (UniProt K9NIA5) of unknown function was identified as similar to 4-oxalocrotonate tautomerase (4-OT)-like and cis-3-chloroacrylic acid dehalogenase …
Number of citations: 8 www.sciencedirect.com

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